(Z)-8-Hydroxy Doxepin is a derivative of doxepin, a tricyclic antidepressant that exhibits a range of pharmacological activities. Doxepin is known for its efficacy in treating depression, anxiety, and insomnia. The (Z)-8-hydroxy form specifically is of interest due to its potential enhanced therapeutic effects and distinct pharmacological profile compared to its parent compound. This compound is classified as a psychotropic agent with both antidepressant and anxiolytic properties.
Doxepin was first synthesized in the late 1960s and has been widely used in clinical settings. The (Z)-8-hydroxy variant is a specific stereoisomer that may have different binding affinities and therapeutic effects compared to the more common (E)-isomer. It falls under the category of serotonin-norepinephrine reuptake inhibitors, with additional antihistaminic properties due to its action on histamine receptors.
The synthesis of (Z)-8-Hydroxy Doxepin typically involves the modification of doxepin through hydroxylation at the 8-position on the dibenzoxepine structure.
Methods and Technical Details:
The molecular structure of (Z)-8-Hydroxy Doxepin can be represented by its chemical formula, CHNO, which indicates it contains 19 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom.
Structure Data:
(Z)-8-Hydroxy Doxepin undergoes various chemical reactions typical of hydroxylated compounds.
Reactions and Technical Details:
The mechanism of action for (Z)-8-Hydroxy Doxepin involves multiple pathways:
Physical Properties:
Chemical Properties:
(Z)-8-Hydroxy Doxepin has several scientific applications:
(Z)-8-Hydroxy doxepin is a pharmacologically relevant metabolite generated through stereocontrolled synthetic routes. Industrial synthesis typically starts from 6,11-dihydrodibenzo[b,e]oxepin-11-one, reacting with 3-chloropropyl-tert-butyl ether in the presence of magnesium powder and tetrahydrofuran (THF) as a solvent. This nucleophilic addition yields a hydroxyl intermediate, which undergoes alkaline elimination to form the olefin precursor. Subsequent nucleophilic substitution with dimethylamine—facilitated by organolithium catalysts like butyllithium—enables tertiary amine formation. The final step involves stereoselective hydrochloridation to yield doxepin isomers, with the Z-configuration stabilized via specific crystallization techniques [6] [9].
A critical advancement involves nickel acetate [Ni(OAc)₂]-catalyzed coupling, which enhances Z-isomer selectivity. However, traditional methods suffer from low yields (50-60%) due to byproduct formation. Recent approaches employ electrospun polyvinyl alcohol/polyvinyl acetate (PVA/PVAc) nanofibers embedded with copper oxide nanoparticles (CuO NPs) to adsorb intermediates, improving reaction efficiency through hydrogen bonding. This method achieves up to 85% yield by minimizing epimerization [6] [8].
Table 1: Stereoselective Synthesis Methods for Doxepin Isomers
Method | Catalyst/Sorbent | Z-Isomer Yield | Key Condition |
---|---|---|---|
Grignard Addition | Mg/THF | 55-60% | 35-40°C, 5h |
Nickel-Catalyzed Coupling | Ni(OAc)₂ | 50-55% | Reflux in toluene |
Organolithium Amination | Butyllithium/diethyl ether | 80-85% | -20°C, anhydrous conditions |
Nanofiber-Mediated Adsorption | PVA/PVAc/CuO NPs | 82-85% | Room temperature, 2h |
(Z)-8-Hydroxy doxepin formation is governed by cytochrome P450 enzymes, primarily CYP2D6, which exhibits strict stereochemical preference. In vitro studies using human liver microsomes demonstrate that CYP2D6 catalyzes E-doxepin hydroxylation at the C8 position with high affinity (Km = 5–8 μM). In contrast, Z-doxepin remains unhydroxylated due to steric hindrance from its cis-oriented dibenzoxepin ring. Molecular dynamics simulations reveal that Thr112³·³⁷ in the CYP2D6 active pocket forms hydrogen bonds with the E-isomer’s oxygen atom, positioning it optimally for C8-hydroxylation. This interaction is geometrically unfeasible for the Z-isomer [1] [3] [7].
Competitive inhibition studies confirm this mechanism: Quinidine (a CYP2D6 inhibitor) reduces E-doxepin metabolism by >80% but negligibly affects Z-doxepin. Furthermore, recombinant CYP2D6 hydroxylates E-N-desmethyldoxepin but not its Z-counterpart, confirming the enzyme’s stereospecificity. Non-enzymatic electrochemical biosensors using boron-doped reduced graphene oxide (B-rGO) and manganese oxide nanoparticles (MnO NPs) validate these findings by detecting trace hydroxylated metabolites in plasma [7] [8].
Table 2: Metabolic Profiles of Doxepin Isomers
Parameter | E-Doxepin | Z-Doxepin |
---|---|---|
CYP2D6 Km (μM) | 5–8 | No activity |
Quinidine Inhibition | >80% reduction | <5% reduction |
Major Metabolite | E-8-Hydroxy doxepin | Z-N-Desmethyldoxepin |
Hydroxylation Site | C8 (aromatic ring) | N/A |
Isolating (Z)-8-hydroxy doxepin requires resolving complex isomeric mixtures. Thin film-solid phase microextraction (TF-SPME) with electrospun PVA/PVAc/CuO NP nanofibers efficiently extracts trace metabolites from biological matrices. The nanofibers’ high surface area (≥200 m²/g) and hydroxyl groups enable hydrogen bonding with doxepin’s tertiary amine, achieving >95% extraction efficiency. Following extraction, preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., β-cyclodextrin) separates E/Z-hydroxy metabolites. The mobile phase (acetonitrile:ammonium acetate, 85:15) elutes (Z)-8-hydroxy doxepin at 8.2 min, distinct from the E-isomer (6.7 min) [6] [8].
Purification leverages recrystallization in petroleum ether/ethyl acetate (3:1), yielding 99% chromatographic purity. Advanced electrochemical sensors with B-rGO/MnO NP-modified electrodes detect (Z)-8-hydroxy doxepin at limits of 0.1 nM, facilitating real-time monitoring during purification. This is critical given the metabolite’s instability under acidic conditions [6] [9].
The E and Z isomers exhibit divergent biochemical behaviors due to structural differences. The Z-isomer’s cis configuration forces a 55° dihedral angle between the tricyclic ring and propanamine side chain, while the E-isomer adopts a near-planar arrangement (10° angle). This conformational distinction dictates metabolic fate: The E-isomer undergoes rapid CYP2D6-mediated C8-hydroxylation, whereas the Z-isomer resists oxidation and accumulates as N-desmethyldoxepin in vivo [1] [7].
Binding studies on histamine H1 receptors (H1R) reveal the Z-isomer’s superior affinity (Kd = 0.8 nM vs. 4.2 nM for E-isomer). Molecular dynamics simulations attribute this to hydrophobic interactions with Phe432⁶·⁵² in H1R, enhanced by the Z-isomer’s bent structure. Mutating Thr112³·³⁷ to valine equalizes affinity for both isomers, proving this residue’s role in stereoselectivity. Synthetic pathways also favor Z-isomer enrichment under basic conditions (pH ≥10), as alkaline elimination preferentially forms the thermodynamically stable Z-olefin [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: